(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide
Overview
Description
(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the dihydropyridine family and is known for its unique properties that make it suitable for use in different scientific research applications.
Scientific Research Applications
Overview of Research
The compound (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is part of a broader class of nitrogen-containing heterocyclic compounds, notably 1,4-dihydropyridines (DHPs), which are significant in various fields of chemistry and medicine. These compounds serve as the core structure for numerous drugs and are integral in synthetic organic chemistry due to their wide range of biological applications.
Synthesis and Applications
Recent research has highlighted multiple pathways for targeting the core skeleton of complex organic compounds, including DHPs. Among these, atom economy reactions stand out as efficient and environmentally friendly methods for synthesizing bioactive 1,4-DHPs. One of the main methodologies for synthesizing 1,4-DHPs, including derivatives similar to the compound , is the Hantzsch Condensation reaction. This process is pivotal for generating a variety of biologically active substances, leveraging their structural versatility for pharmaceutical and therapeutic applications (Sohal, 2021).
properties
IUPAC Name |
N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMXOONDDYPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=NO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)/C(=N/O)/N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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